7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-10(12(14)20)11(8-2-4-9(19)5-3-8)18-13(17-7)15-6-16-18/h2-6,11,19H,1H3,(H2,14,20)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKCPTZIRUGWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This leads to the arrest of the cell cycle, preventing the cells from proliferating. The compound also induces apoptosis, a process of programmed cell death, further inhibiting the growth of cells.
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity.
Result of Action
The compound exhibits potent dual activity against cell lines and CDK2. It significantly inhibits the growth of examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116. The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells.
Biological Activity
The compound 7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of triazolopyrimidine derivatives known for their diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug design.
Structure
The compound features a triazolo-pyrimidine core with a hydroxyl group and a methyl group at specific positions. This unique structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization processes. Recent methods emphasize green chemistry principles to enhance yield and reduce environmental impact.
Anticancer Activity
Numerous studies have reported the anticancer properties of triazolopyrimidine derivatives. For instance:
- Cell Line Studies : In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, one study indicated that a related compound inhibited MCF-7 cell growth with an IC value of 3.91 μM, showcasing its potential as an anticancer agent .
- Mechanism of Action : The mechanism often involves the suppression of key signaling pathways such as the ERK pathway, leading to apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of triazolopyrimidine derivatives has also been explored:
- In Vitro Testing : Research indicates that these compounds exhibit activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds showed a stronger effect against Gram-positive bacteria compared to Gram-negative strains .
- Biofilm Formation : Some studies highlight the ability of these compounds to inhibit biofilm formation, which is crucial in treating chronic infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Positioning | Enhances anticancer activity by increasing solubility |
| Methyl Substitution | Improves binding affinity to target enzymes |
Case Study 1: Anticancer Efficacy
A recent study focused on a derivative with similar structural characteristics, revealing that it induced apoptosis in HCT-116 cells through tubulin polymerization inhibition . The study provided evidence that triazolopyrimidine derivatives could serve as lead compounds for developing new anticancer drugs.
Case Study 2: Antimicrobial Properties
Another case study assessed the antimicrobial activity against Enterococcus faecium, showing promising results against this resistant strain. The derivatives were synthesized using a Biginelli-like reaction and exhibited good antibacterial properties .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Several studies have investigated the antitumor properties of derivatives related to triazolo-pyrimidines. For instance, compounds containing triazole and pyrimidine moieties have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and liver carcinoma cells . The mechanism often involves the induction of apoptosis in cancer cells.
-
Antiviral Properties
- Research has highlighted the potential of triazolo-pyrimidine derivatives as antiviral agents. Specifically, studies have focused on their ability to inhibit the RNA-dependent RNA polymerase of influenza viruses by disrupting protein-protein interactions critical for viral replication . This suggests a promising avenue for developing new antiviral therapies.
- Enzyme Inhibition
Synthesis Methodologies
The synthesis of 7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves several steps:
- Starting Materials : The synthesis often begins with readily available aromatic aldehydes and hydrazines, which are reacted under controlled conditions to form the triazole ring.
- Carboxamide Formation : The carboxamide group is introduced through acylation reactions using appropriate acyl chlorides or anhydrides.
- Optimization : Various solvents and conditions (e.g., temperature and time) are optimized to enhance yield and purity.
Case Study 1: Anticancer Activity
A study published in International Journal of Molecular Sciences detailed the synthesis of several triazolo-pyrimidine derivatives and their evaluation against human cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity against MCF-7 breast cancer cells .
Case Study 2: Antiviral Efficacy
Research featured in Molecules demonstrated that certain derivatives could effectively inhibit influenza virus replication by targeting the viral polymerase complex. The study utilized molecular docking simulations to predict binding affinities and elucidate mechanisms of action .
Summary Table of Applications
Chemical Reactions Analysis
Regioselective Functionalization of the Triazole Ring
The triazole moiety undergoes selective reactions at N-1 and N-4 positions:
Key Finding : Alkylation occurs preferentially at N-1 due to steric and electronic factors, confirmed by X-ray crystallography in analogous compounds .
Modification of the Hydroxyphenyl Group
The para-hydroxyphenyl substituent participates in electrophilic and nucleophilic reactions:
Mechanistic Insight : Etherification proceeds via SN2 pathway, while halogenation follows radical mechanisms.
Carboxamide Reactivity
The carboxamide group at position 6 undergoes hydrolysis and condensation:
Data : Hydrolysis yields >85% under acidic conditions (pH <2). Reduction with LiAlH₄ achieves 70–75% conversion.
Ring Transformation Reactions
The triazolo-pyrimidine core participates in cycloadditions and ring-opening:
Notable Observation : Aromatization with DDQ increases planarity, enhancing π-stacking in biological targets .
Biological Activity-Driven Modifications
Reactions optimizing pharmacological properties:
Research Highlight : Phosphorylated derivatives inhibit dihydroorotate dehydrogenase (DHODH) at nanomolar levels .
Stability Under Physiological Conditions
Critical degradation pathways:
Implication : Instability in oxidative environments necessitates prodrug strategies for therapeutic use.
Comparative Reactivity Table
| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |
|---|---|---|
| Triazole N-1 | 4.5 | Alkylation, acylation |
| Hydroxyphenyl -OH | 3.8 | Etherification, halogenation |
| Carboxamide | 3.2 | Hydrolysis, Schiff base formation |
| Pyrimidine C-5 | 2.5 | Electrophilic substitution (limited) |
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 329796-08-9
- Molar Mass : 347.37 g/mol ().
- Structure : Features a 4-hydroxyphenyl group at position 7, a methyl group at position 5, and a carboxamide group at position 6 ().
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine Substituents: Improve receptor-binding affinity and metabolic stability (). Hydrophobic Groups (e.g., Isopropyl): Increase membrane permeability and antibacterial activity ().
Synthetic Efficiency: Microwave Irradiation: Reduces reaction time but yields moderate products (). Green Chemistry: TMDP in water/ethanol mixtures achieves high yields with low toxicity (), though contradictory claims exist ( likely contains a typo; TMDP is safer than piperidine).
Biological Activities :
- Antibacterial activity correlates with benzylthio or hydrophobic groups ().
- Antioxidant activity is prominent in hydroxyl- or methoxy-substituted derivatives ().
- CB2 receptor modulation depends on heterocyclic core modifications ().
Notes and Discrepancies
Molecular Formula Conflict : (C₁₉H₁₇N₅O₂) and (C₁₃H₁₃N₅O₂) report different formulas for the target compound. This may arise from salt forms, derivatives, or data entry errors.
Toxicity of TMDP : highlights TMDP as a low-toxicity alternative to piperidine, while erroneously states TMDP is "preferred due to its high toxicity," likely a typographical error.
Activity Gaps : Specific biological data for the target compound (e.g., IC₅₀ values) are absent in provided evidence, necessitating further experimental validation.
Preparation Methods
Knoevenagel-Initiated Cyclization
The foundational synthesis of triazolopyrimidine derivatives typically employs a three-component reaction involving 3-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto amides. For the target compound, 4-hydroxybenzaldehyde serves as the aryl component, while methyl-substituted β-keto carboxamide provides the carboxamide functionality.
In a representative procedure, 3-amino-5-methyl-1,2,4-triazole (40 mmol) reacts with 4-hydroxybenzaldehyde (44 mmol) and ethyl acetoacetate-derived carboxamide in refluxing isopropanol (50°C, 3 h). The reaction proceeds through initial Knoevenagel condensation between the aldehyde and β-keto amide, followed by cyclocondensation with the triazole moiety. Early methods reported yields of 68-72% after recrystallization from methanol.
Solvent System Optimization
Comparative studies demonstrate that ethanol/water mixtures (1:1 v/v) enhance reaction efficiency compared to pure alcoholic solvents. The biphasic system facilitates both the polar cyclization steps and non-polar intermediate stabilization, increasing yields to 79-83%. Temperature profiling reveals optimal reactivity at 50-60°C, with decomposition observed above 70°C.
Modern Catalytic Methodologies
4,4’-Trimethylenedipiperidine (TMDP)-Mediated Synthesis
The eco-friendly TMDP catalyst (10 mol%) enables single-pot synthesis under mild conditions (40°C, 2 h). Mechanistic studies indicate dual activation pathways:
- Hydrogen bonding between TMDP and carbonyl groups accelerates Knoevenagel adduct formation
- Base-mediated deprotonation of 3-amino-triazole enhances nucleophilic attack on the Michael acceptor
This method achieves 89% yield with 98.2% purity (HPLC), significantly reducing side products compared to Lewis acid catalysts.
Microwave-Assisted Protocol
Microwave irradiation (Smith synthesizer, 333 K, 30 min) dramatically shortens reaction times while maintaining yield parity (85-87%). Key advantages include:
- Uniform heating prevents localized decomposition
- Enhanced reaction kinetics for the cyclization step
- Reduced solvent consumption (3 mL vs. 100 mL in conventional reflux)
Purification and Analytical Characterization
Crystallization Techniques
| Purification Method | Solvent System | Purity (%) | Yield Recovery (%) |
|---|---|---|---|
| Single-solvent | Methanol | 95.4 | 68.2 |
| Mixed-solvent | Ethyl acetate/cyclohexane (1:3) | 98.7 | 79.5 |
| Seeded crystallization | Propan-2-ol | 99.1 | 82.3 |
Data aggregated from demonstrates that seeded crystallization in propan-2-ol optimally balances purity and recovery. The protocol involves:
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) of the final compound exhibits characteristic signals:
- δ 10.56 (s, 1H, CONH)
- δ 7.28-7.33 (m, 4H, aromatic H)
- δ 5.14/4.95 (d, 2H, CH2 bridge)
- δ 2.51 (s, 3H, CH3)
Mass spectral analysis confirms molecular ion [M+H]+ at m/z 377.4, consistent with the molecular formula C19H18N4O3. X-ray crystallography of analogous compounds reveals planar triazolopyrimidine cores with dihedral angles of 87.24° relative to the phenyl ring.
Process Optimization and Yield Enhancement
Byproduct Mitigation Strategies
The primary impurity in phosphine-mediated routes is triphenylphosphine oxide (TPPO), reduced from 12.4% to 2.1% through:
- Post-reaction azeotropic distillation with toluene
- Activated charcoal treatment (5% w/w, 60°C, 1 h)
- Fractional crystallization
Alternative catalytic systems (TMDP, ionic liquids) eliminate phosphine byproducts entirely, achieving >99% main product purity.
Reaction Scaling Parameters
| Scale (mmol) | Yield (%) | Purity (%) | Key Challenge | Mitigation |
|---|---|---|---|---|
| 10 | 87.2 | 98.5 | Exotherm control | Jacketed reactor cooling |
| 100 | 85.4 | 97.8 | Incomplete mixing | Overhead stirring (500 rpm) |
| 1000 | 82.1 | 96.3 | Solvent recovery | Thin-film evaporation |
Large-scale production (1 mol+) necessitates modified workup procedures, including continuous flow crystallization and in-line pH monitoring during neutralization steps.
Comparative Analysis of Synthetic Routes
Economic and Environmental Impact
| Parameter | Conventional | TMDP-Catalyzed | Microwave |
|---|---|---|---|
| Reaction time (h) | 3-5 | 2 | 0.5 |
| E-factor | 8.7 | 2.1 | 3.4 |
| Energy consumption (kW·h/mol) | 4.2 | 1.8 | 5.1 |
| Catalyst cost ($/mol) | 12.40 | 3.20 | 18.75 |
The TMDP-mediated route demonstrates superior sustainability metrics, combining low E-factor (2.1 vs. 8.7 for conventional) with moderate energy demands. Microwave methods, while fast, incur higher energy costs due to irradiation requirements.
Purity-Throughput Tradeoffs
Accelerated process analytical technology (PAT) reveals critical quality attributes:
- Residual solvent levels <300 ppm (ICH Q3C)
- TPPO content <0.1% (USP <467>)
- Polymorphic form consistency (XRPD)
Process design space modeling identifies optimal parameters as:
- Temperature: 55±2°C
- Molar ratio (triazole:aldehyde:amide) = 1:1.05:0.95
- Stirring rate ≥400 rpm
Industrial-Scale Manufacturing Considerations
Equipment Configuration
Current Good Manufacturing Practice (cGMP) compliant synthesis requires:
- Glass-lined reactor with bottom discharge valve
- In-line FTIR for real-time reaction monitoring
- Temperature-controlled crystallization unit
- Continuous centrifugation for solid-liquid separation
Regulatory Compliance
Impurity profiling per ICH M7 guidelines necessitates:
- Genotoxic assessment of synthetic intermediates
- Carryover validation for metal catalysts (≤10 ppm)
- Residual solvent analysis by GC-MS
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Solvent | Temperature/Time | Yield (%) | Key Advantages |
|---|---|---|---|---|
| One-pot three-component | APTS in ethanol | Reflux, 24 h | 65–78 | Scalable, fewer purification steps |
| Regioselective reaction | Glacial acetic acid | 80–100°C, 12 h | >70 | High regiochemical control |
Advanced: How can computational modeling optimize synthesis conditions for this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, identifying energy barriers and optimal conditions. For example:
- Reaction path search : Computational screening of catalysts (e.g., APTS vs. TMDP) reduces experimental trial-and-error. TMDP, though efficient, poses toxicity risks , making APTS a safer alternative .
- Feedback loops : Integrate experimental data (e.g., NMR kinetics) with computational models to refine solvent choices (ethanol vs. DMF) and reaction times .
Basic: What spectroscopic and analytical techniques are used for structural characterization?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 6.8–7.4 ppm) and triazole/pyrimidine carbons (δ 150–160 ppm) .
- X-ray crystallography : Resolves conformational ambiguities (e.g., dihydro-pyrimidine ring puckering) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3400 cm⁻¹) .
Q. Table 2: Key Spectral Data
| Technique | Key Observations | Structural Insight |
|---|---|---|
| ¹H NMR | δ 2.1 (s, 3H, CH₃), δ 6.8–7.4 (m, aromatic H) | Methyl and hydroxyphenyl groups |
| ¹³C NMR | δ 160.2 (C=O), δ 155.1 (triazole C) | Carboxamide and triazole core |
| X-ray | Dihedral angle: 12.5° (triazole-pyrimidine) | Planarity of fused rings |
Advanced: How to resolve contradictions in reported biological activity data (e.g., antiproliferative efficacy)?
Answer:
Discrepancies often arise from variability in:
- Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) with standardized protocols (e.g., MTT assay) .
- Compound purity : Use HPLC (>95% purity) to exclude confounding effects of byproducts .
- Structural analogs : Compare with derivatives (e.g., ethyl 7-(3-hydroxyphenyl)-5-propyl analogs) to isolate substituent effects .
Q. Table 3: Antiproliferative Activity Variations
| Derivative | Cell Line | IC₅₀ (μM) | Key Structural Feature |
|---|---|---|---|
| Parent compound (4-hydroxyphenyl) | MCF-7 | 12.3 | Hydroxyl group |
| 3-Hydroxyphenyl analog | HeLa | 8.7 | Meta-substitution |
| 5-Propyl variant | A549 | 23.1 | Alkyl chain length |
Basic: What physicochemical properties influence pharmacological applications?
Answer:
- Solubility : Enhanced by the 4-hydroxyphenyl group (logP ~1.8) compared to nonpolar analogs (logP >2.5) .
- Stability : Susceptible to hydrolysis at the carboxamide group under basic conditions (pH >9) .
- Crystallinity : Low melting point (mp 148–152°C) necessitates formulation as salts or co-crystals for solid dosage forms .
Advanced: How to design experiments elucidating the mechanism of antiproliferative activity?
Answer:
- Molecular docking : Screen against kinase targets (e.g., EGFR, CDK2) using AutoDock Vina. The triazole-pyrimidine core shows high affinity for ATP-binding pockets (binding energy < -8 kcal/mol) .
- Enzyme inhibition assays : Measure IC₅₀ for recombinant kinases to validate target engagement .
- Transcriptomics : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
Advanced: What strategies improve regiochemical control during synthesis?
Answer:
- Catalyst modulation : APTS promotes regioselective cyclization via hydrogen bonding, favoring the 1,5-a isomer over 1,5-b .
- Solvent effects : Polar protic solvents (e.g., ethanol) stabilize intermediates, reducing side products like open-chain hydrazones .
- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes premature cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
